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Compound of Interest

Compound Name: BRD4 Inhibitor-13

Cat. No.: B3252701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)

properties of BRD4 Inhibitor-13, a potent and selective small molecule inhibitor of the

Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes key

quantitative data, details experimental methodologies, and visualizes relevant biological

pathways to support ongoing research and development efforts in the field of epigenetic

therapeutics.

Introduction to BRD4 Inhibitor-13
BRD4 Inhibitor-13, also referred to as compound 3 in seminal literature, belongs to a novel

class of isoxazole azepine-based BET inhibitors. Developed by Constellation Pharmaceuticals,

this compound has demonstrated significant potential in preclinical studies due to its potent

inhibition of BRD4 and its promising pharmacokinetic profile, which allows for oral

administration and effective in vivo target engagement.[1][2][3] BRD4 is a key epigenetic reader

that plays a crucial role in the regulation of gene transcription, and its inhibition has emerged as

a promising therapeutic strategy for various cancers and inflammatory diseases.

Quantitative Pharmacokinetic Data
The following tables summarize the in vivo pharmacokinetic parameters of BRD4 Inhibitor-13
(compound 3) in rats and dogs, as well as its in vitro ADME (Absorption, Distribution,

Metabolism, and Excretion) properties.
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Table 1: In Vivo Pharmacokinetic Parameters of BRD4 Inhibitor-13

Parameter Rat Dog

Dose (IV) 2 mg/kg 1 mg/kg

Dose (PO) 10 mg/kg 5 mg/kg

T½ (IV, h) 2.1 3.5

CL (mL/min/kg) 28 8.5

Vdss (L/kg) 4.8 2.6

AUC (PO, h*ng/mL) 2800 4100

Cmax (PO, ng/mL) 1100 1200

Tmax (PO, h) 1.0 2.0

Bioavailability (F%) 45 65

Data extracted from Gehling et al., ACS Med. Chem. Lett. 2013, 4, 835-840.

Table 2: In Vitro ADME Properties of BRD4 Inhibitor-13

Parameter Value

Human Liver Microsomal Stability (% remaining

at 1h)
>95%

Rat Liver Microsomal Stability (% remaining at

1h)
>90%

Plasma Protein Binding (Human, %) 99.1

CYP Inhibition (IC50, µM) >25 for 1A2, 2C9, 2C19, 2D6, 3A4

Data extracted from Gehling et al., ACS Med. Chem. Lett. 2013, 4, 835-840.

Experimental Protocols
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The following sections detail the methodologies used to determine the pharmacokinetic

properties of BRD4 Inhibitor-13.

In Vivo Pharmacokinetic Studies
Animal Models:

Male Sprague-Dawley rats (n=3 per group) and male beagle dogs (n=3 per group) were

used for the pharmacokinetic studies.

Dosing:

Intravenous (IV) Administration: BRD4 Inhibitor-13 was formulated in a solution of 20%

Captisol® in water and administered as a single bolus dose via the tail vein in rats and the

cephalic vein in dogs.

Oral (PO) Administration: The compound was formulated as a suspension in 0.5%

methylcellulose in water and administered via oral gavage.

Sample Collection:

Serial blood samples were collected from the jugular vein (rats) or cephalic vein (dogs) at

predefined time points post-dosing.

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

Plasma concentrations of BRD4 Inhibitor-13 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Pharmacokinetic Analysis:

Pharmacokinetic parameters were calculated using non-compartmental analysis with

WinNonlin® software.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3252701?utm_src=pdf-body
https://www.benchchem.com/product/b3252701?utm_src=pdf-body
https://www.benchchem.com/product/b3252701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3252701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro ADME Assays
Microsomal Stability:

BRD4 Inhibitor-13 was incubated with pooled human or rat liver microsomes in the

presence of NADPH.

The reaction was quenched at various time points, and the remaining parent compound was

quantified by LC-MS/MS.

Plasma Protein Binding:

The extent of plasma protein binding was determined by equilibrium dialysis against human

plasma.

CYP Inhibition:

The potential for cytochrome P450 (CYP) inhibition was assessed using a panel of

recombinant human CYP enzymes (1A2, 2C9, 2C19, 2D6, and 3A4) with specific probe

substrates.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by BRD4 inhibitors and a

general workflow for pharmacokinetic screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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